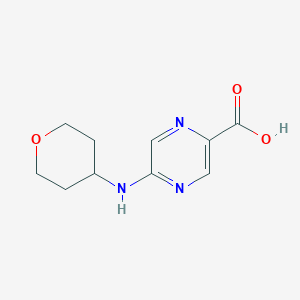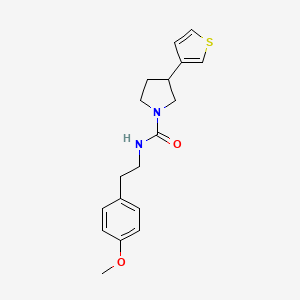
N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically include the formation of substituted pyrrolidine rings. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Similarly, the synthesis of a novel pyrazole derivative was confirmed by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies . These methods are crucial for confirming the structure of synthesized compounds and are likely to be used in the synthesis of "N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the dihedral angle between the pyrazole and thiophene rings in the pyrazole derivative was determined to be 78.51(13)°, indicating a twisted conformation . The crystal structure of a tetra-substituted pyrrolidine ring compound was also analyzed, revealing the orientation of substituents around the pyrrolidine ring . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the compounds. However, the docking of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea with B-DNA suggests that these compounds can interact with biological molecules, which may involve specific chemical reactions at the molecular level . Understanding these interactions is important for the development of potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed a stabilization relative energy and specific values for chemical potential and hardness, which are important descriptors in quantum chemical studies . The pyrazole derivative was found to be thermally stable up to 190 °C, and its non-linear optical properties were investigated . These properties are significant for the application of these compounds in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Medicinal Chemistry Applications
Kinase Inhibition for Cancer Therapy : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their potential in cancer therapy (G. M. Schroeder et al., 2009).
Antitubercular and Antibacterial Activities : Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives revealed potent antitubercular and antibacterial activities. The compounds showed essential key interactions as that of reported DprE1 inhibitors, making them valuable scaffolds for antitubercular activity (S. Bodige et al., 2019).
Materials Science Applications
- Corrosion Inhibition : A study on thiazole based pyridine derivatives as corrosion inhibitors for mild steel in acidic conditions revealed that these compounds act as both anodic and cathodic inhibitors. Their efficiency is attributed to the formation of a protective film on the steel surface, demonstrating their application in corrosion prevention (Turuvekere K. Chaitra et al., 2016).
Biochemistry Applications
- Synthesis of Novel Compounds : Research on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcased a rapid and high yield synthetic method. This study contributes to the development of novel compounds with potential biochemical applications (Zhihui Zhou et al., 2021).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)6-9-19-18(21)20-10-7-15(12-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIFUUCJITVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)
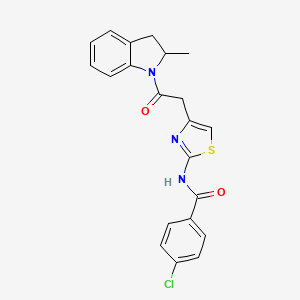
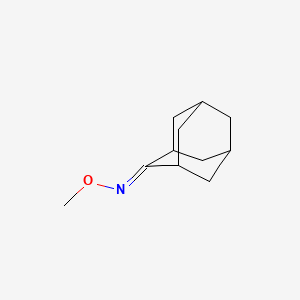

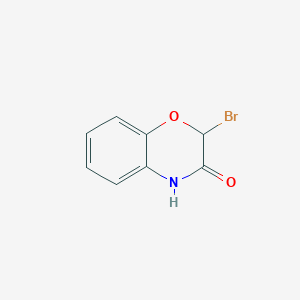
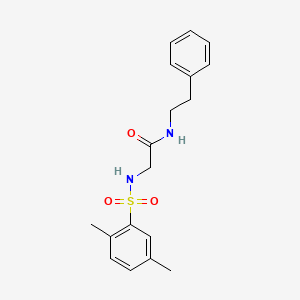
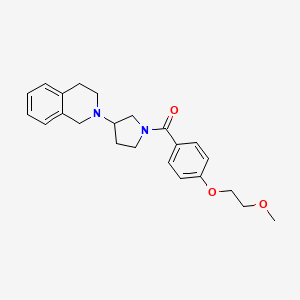
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)
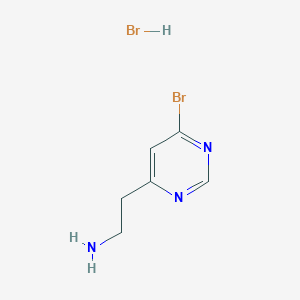

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

